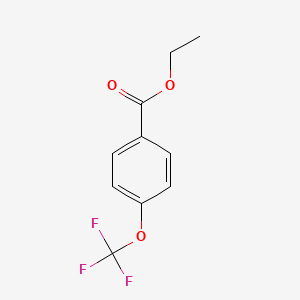

Ethyl 4-(trifluoromethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCMRGOOJDROHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Trifluoromethoxy Moieties in Organic Synthesis

The trifluoromethoxy (-OCF3) group is a fluorinated substituent of growing importance in the design of bioactive molecules. beilstein-journals.orgresearchgate.net Its incorporation into organic compounds can significantly alter their physicochemical properties. researchgate.net Unlike the related trifluoromethyl (-CF3) group, the trifluoromethoxy moiety has unique electronic characteristics and spatial conformation. beilstein-journals.org

In aryl trifluoromethyl ethers, the -OCF3 group typically adopts an orientation that is orthogonal to the aromatic ring. This feature, combined with its high electronegativity and lipophilicity, can enhance a molecule's metabolic stability and its ability to cross biological membranes. beilstein-journals.org Consequently, the introduction of the trifluoromethoxy group is a strategy increasingly employed in medicinal and agrochemical research to improve the efficacy and pharmacokinetic profiles of new compounds. beilstein-journals.orga2bchem.com The synthesis of molecules containing the aryl-OCF3 bond is an active area of research, with various methods being developed to facilitate its incorporation into diverse molecular scaffolds. fluorochem.co.uk

Overview of Ester Functionality in Chemical Research

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. biosynth.comresearchgate.net This functional group is prevalent in both natural and synthetic chemistry. nih.gov In nature, esters are responsible for the characteristic fragrances of many fruits and flowers and are the primary components of fats and oils in the form of triglycerides. biosynth.comontosight.ai

In chemical research, the ester functional group is highly versatile. Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a cornerstone of organic synthesis. biosynth.com Esters serve as crucial intermediates, enabling the construction of complex molecular architectures. nih.gov They are found in a wide array of commercially important products, including solvents, plasticizers, and polymers like polyesters. researchgate.net Furthermore, many pharmaceutical agents contain ester functionalities, which can influence their mechanism of action and metabolic pathways. ontosight.ai The reactivity of the ester group allows for its conversion into other functional groups, making it a valuable tool for synthetic chemists.

Historical Context of Fluorinated Benzoate Research

The field of fluorine chemistry has expanded dramatically over the past century, with organofluorine compounds becoming integral to numerous applications, including pharmaceuticals and materials science. researchgate.net The first synthesis of an aryl trifluoromethyl ether was reported in 1955. beilstein-journals.org Research into fluorinated benzoates, a specific class of these compounds, has evolved alongside the development of new fluorination techniques.

Early research was often hampered by the harsh conditions required for many fluorination reactions. fluorochem.co.uk However, the development of more sophisticated methods, such as those for the direct O-trifluoromethylation of benzoic acid derivatives, has made these compounds more accessible for study. chemrevlett.com Recent advancements include photocatalytic methods for the direct fluorination of C-H bonds, where benzoate (B1203000) groups can act as directing or photosensitizing auxiliaries. acs.org The ongoing development of synthetic methodologies continues to drive research into the properties and applications of novel fluorinated benzoates. chemrevlett.com

Scope and Focus of Research on Ethyl 4 Trifluoromethoxy Benzoate

Direct Esterification Approaches

The most straightforward method for synthesizing this compound involves the formation of an ester bond between the corresponding carboxylic acid and ethanol (B145695). This approach relies on the availability of 4-(trifluoromethoxy)benzoic acid.

The reaction of 4-(trifluoromethoxy)benzoic acid with ethanol is a classic example of Fischer-Speier esterification. This acid-catalyzed condensation reaction is an equilibrium process in which a carboxylic acid and an alcohol react to form an ester and water. To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester, this compound, and regenerates the acid catalyst. Steric hindrance around the carboxylic acid group can slow down the reaction, although this is not a significant issue for 4-substituted benzoic acids. researchgate.net

The efficiency of the esterification process is highly dependent on the catalytic system employed. While traditional methods rely on strong mineral acids, various other catalysts have been developed to improve reaction conditions and yields.

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common catalysts for Fischer esterification. google.com They are effective and inexpensive, though they can sometimes lead to side reactions if not used carefully.

Lewis Acids: A variety of Lewis acid catalysts are effective for esterification. These include metal triflates such as bismuth(III) trifluoromethanesulfonate (B1224126) and zirconocene (B1252598) triflate, which can catalyze the esterification of benzoic acids under relatively mild conditions. thieme-connect.derug.nl Titanium-based catalysts, such as those derived from titanium aminotriphenolates, have also been studied for the esterification of benzoic acid with alcohols. researchgate.net

Coupling Reagents: For reactions where acid catalysis is not suitable, particularly with sensitive substrates, coupling reagents are used. N,N′-dicyclohexylcarbodiimide (DCC) is a classic example that facilitates the esterification of 4-(trifluoromethyl)benzoic acid by activating the carboxylic acid group to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. mdpi.com

Activating Agents: In some systems, particularly those involving the reaction of an alcohol with an anhydride (B1165640), basic activating agents like 4-(dimethylamino)pyridine (DMAP) are used in catalytic amounts along with a stoichiometric base like triethylamine (B128534) to accelerate the reaction. thieme-connect.de

Below is a table summarizing various catalytic systems used in esterification reactions relevant to benzoic acid derivatives.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Reference |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol (e.g., ethanol) | google.com |

| Lewis Acid | Bismuth(III) Triflate | 0.005 mol% catalyst loading | thieme-connect.de |

| Lewis Acid | Zirconocene Triflate | 2 mol% catalyst, 80 °C in trifluoromethyl benzene (B151609) | rug.nl |

| Coupling Reagent | DCC (N,N′-dicyclohexylcarbodiimide) | Anhydrous solvent (e.g., DMF) at room temperature | mdpi.com |

| Activating Agent | DMAP (4-(dimethylamino)pyridine) | Used with an anhydride and a stoichiometric base (e.g., Et₃N) | thieme-connect.de |

Trifluoromethoxylation Strategies for Benzoate (B1203000) Scaffolds

An alternative synthetic strategy involves introducing the trifluoromethoxy (OCF₃) group onto an existing benzoate ester, such as ethyl benzoate. This is a more complex approach due to the challenges associated with forming the C-OCF₃ bond on an aromatic ring. nih.gov

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh reaction conditions and limited substrate scope. mdpi.com These methods typically create the -OCF₃ group by fluorinating a related functional group.

Chlorine-Fluorine Exchange: This method involves the preparation of an aryl trichloromethyl ether (Ar-OCCl₃) followed by a halogen exchange reaction using a fluorinating agent like antimony trifluoride, often with antimony pentachloride as a catalyst, to yield the aryl trifluoromethyl ether (Ar-OCF₃). mdpi.combiosynth.com The main limitation is the accessibility of the required trichloromethyl ether precursors. biosynth.com

Deoxyfluorination of Fluoroformates: Aryl fluoroformates (Ar-OCOF) can be converted to aryl trifluoromethyl ethers through deoxyfluorination. mdpi.com

Oxidative Fluorodesulfurization: This process converts dithiocarbonates (Ar-OCS₂R) into the desired trifluoromethoxy compounds. mdpi.com

These methods, while foundational, often lack the functional group tolerance required for complex molecules.

Modern synthetic chemistry has seen the development of more versatile reagents for trifluoromethoxylation. Hypervalent iodine reagents, particularly those developed by Togni, have become prominent tools for the introduction of fluorinated groups. mdpi.comacs.org These reagents function as electrophilic sources of the "CF₃" group.

The direct O-trifluoromethylation of phenols with Togni reagents can be challenging, often resulting in low yields of the desired OCF₃ ether due to competitive C-trifluoromethylation at the aromatic ring. chemrevlett.comnih.gov However, a more successful and widely adopted strategy involves a multi-step sequence that ultimately installs the OCF₃ group onto the aromatic ring of a benzoate derivative. This often begins with the O-trifluoromethylation of a precursor molecule, such as a protected N-aryl-N-hydroxylamine, using a Togni reagent. nih.govresearchgate.net

The reaction between a protected N-aryl-N-hydroxylamine and Togni reagent II is proposed to proceed via a single-electron transfer (SET) mechanism, generating an N-hydroxyl radical and a trifluoromethyl radical, which then recombine. nih.gov

| Reagent Name | Chemical Name | Application | Reference |

| Togni Reagent I | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Trifluoromethylation of N-protected hydroxylamines | nih.govrsc.org |

| Togni Reagent II | 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | O-trifluoromethylation of N-aryl-N-hydroxyacetamides | nih.govnih.govresearchgate.net |

| Umemoto Reagent | 5-(Trifluoromethyl)dibenzothiophenium Triflate | Electrophilic trifluoromethylation | rsc.org |

A highly effective and regioselective method for introducing a trifluoromethoxy group ortho to an amino group on a benzoate scaffold has been developed. nih.govresearchgate.net This protocol is particularly valuable as it provides access to synthetically useful ortho-OCF₃ aniline (B41778) derivatives, which are important building blocks. researchgate.net The procedure involves a two-step sequence:

O-Trifluoromethylation: A starting material, such as methyl 4-(N-hydroxyacetamido)benzoate, is treated with Togni reagent II in the presence of a catalytic amount of a base like cesium carbonate (Cs₂CO₃). This step forms the key intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate. The reaction is typically performed in a solvent like chloroform (B151607) at room temperature and shows high tolerance for various functional groups, including esters. nih.govresearchgate.net

OCF₃ Migration: The isolated intermediate is then heated in a solvent such as nitromethane. This induces a thermally-driven intramolecular rearrangement, where the OCF₃ group migrates from the nitrogen atom to the ortho position of the benzene ring. nih.govresearchgate.net This migration step affords the final product, in this example, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, in good yield. nih.gov

This two-step, one-pot optional protocol is operationally simple and amenable to gram-scale synthesis, representing a significant advancement in the targeted synthesis of trifluoromethoxylated aromatic compounds. nih.govresearchgate.net

Derivatization from Precursors

The synthesis of Ethyl 4-(trifluoromethyl)benzoate can be achieved through several pathways, primarily involving the modification of existing benzoate structures or the esterification of a pre-functionalized benzoic acid.

One direct approach to introduce the trifluoromethyl group is through the electrophilic trifluoromethylation of a benzoate precursor. A described method involves the reaction of ethyl benzoate with trifluoromethyl anhydride in the presence of a strong Lewis acid catalyst like aluminium chloride. biosynth.com This reaction falls under the category of Friedel-Crafts-type reactions, where the Lewis acid activates the trifluoromethylating agent, facilitating the electrophilic attack on the aromatic ring of the ethyl benzoate. The para-position is generally favored due to steric and electronic directing effects. However, this method can produce side products, such as ethyl 2-chlorobenzoate, which would necessitate purification steps. biosynth.com

A more common and often higher-yielding approach is the esterification of 4-(trifluoromethyl)benzoic acid with ethanol. sigmaaldrich.com This method separates the synthesis into two distinct stages: the preparation of the trifluoromethylated benzoic acid and its subsequent conversion to the ethyl ester.

The esterification is typically accomplished via the Fischer-Speier esterification method. This reaction involves heating a solution of 4-(trifluoromethyl)benzoic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, excess alcohol is used, and the water formed as a byproduct is often removed. masterorganicchemistry.comoperachem.com Microwave-assisted protocols have also been developed, which can significantly reduce reaction times. For instance, a general method for esterifying substituted benzoic acids involves microwave irradiation in the presence of catalytic H₂SO₄, leading to good yields.

Table 1: Typical Conditions for Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid

| Parameter | Condition | Source |

| Reactants | 4-(Trifluoromethyl)benzoic Acid, Ethanol (excess) | masterorganicchemistry.comoperachem.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-TsOH | masterorganicchemistry.comoperachem.com |

| Temperature | Reflux | operachem.com |

| Notes | The use of excess alcohol shifts the equilibrium to favor the product. | masterorganicchemistry.com |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles have been applied to the synthesis of 4-(trifluoromethyl)benzoic acid, the key intermediate for the most common route to the target ester.

One highly efficient and environmentally friendly method involves the oxidation of 4-(trifluoromethyl)benzaldehyde. A reported procedure uses atmospheric oxygen as the oxidant in water, a benign solvent. chemicalbook.com The reaction is catalyzed by a combination of cobalt(II) acetate (B1210297) and copper(II) acetate at a relatively low temperature of 70°C, achieving a near-quantitative yield of 99% in just one hour. chemicalbook.com Another green protocol for the synthesis of related benzoic acids utilizes hydrogen peroxide as a clean oxidant with a diphenyl diselenide catalyst in water, also providing excellent yields. mdpi.com These methods avoid the use of hazardous heavy metals and organic solvents, representing a significant improvement over classical oxidation techniques.

Table 2: Green Synthesis of 4-(Trifluoromethyl)benzoic Acid Precursor

| Parameter | Condition | Yield | Source |

| Starting Material | p-Trifluorobenzaldehyde | 99% | chemicalbook.com |

| Oxidant | Oxygen (atmospheric) | chemicalbook.com | |

| Catalyst | Cu(OAc)₂·H₂O / Co(OAc)₂·4H₂O | chemicalbook.com | |

| Solvent | Water | chemicalbook.com | |

| Temperature | 70°C | chemicalbook.com | |

| Time | 1 hour | chemicalbook.com |

Comparative Analysis of Synthetic Efficiencies and Selectivities

When comparing the primary synthetic routes to Ethyl 4-(trifluoromethyl)benzoate, several factors come into play, including efficiency, selectivity, cost of reagents, and environmental impact.

Reactivity of the Ester Moiety

The ester group in this compound is the primary site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is significantly influenced by the strong electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to non-fluorinated analogues like ethyl benzoate.

Hydrolysis Pathways in Organic Synthesis

The hydrolysis of this compound to its corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid, is a fundamental transformation. This reaction can proceed through either acid-catalyzed or base-catalyzed (saponification) pathways. smolecule.com

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. The strong inductive effect of the trifluoromethoxy group accelerates this process by stabilizing the negatively charged transition state.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A water molecule then attacks, and after a series of proton transfers, ethanol is eliminated. While effective, this process is an equilibrium, and the removal of ethanol or the use of excess water is required to drive the reaction to completion.

Table 1: General Hydrolysis Pathways

| Pathway | Reagents & Conditions | Product | Mechanism Type |

|---|

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The trifluoromethoxy substituent enhances the susceptibility of the ester to nucleophilic attack, facilitating this transformation.

Modern methods have been developed for efficient transesterification. For instance, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be a highly effective catalyst for the transesterification of benzoate esters with a wide range of primary and secondary alcohols under mild, solvent-free conditions. researchgate.net Another approach involves palladium-on-carbon (Pd/C) catalysis for the reaction with vinyl acetate to produce vinyl esters. researchgate.net These methods are applicable to this compound for the synthesis of other ester derivatives.

Table 2: Representative Transesterification Reaction

| Reactants | Catalyst/Conditions | Product Example |

|---|---|---|

| This compound + Benzyl (B1604629) Alcohol | LiHMDS, Room Temp, ~3h | Benzyl 4-(trifluoromethoxy)benzoate |

| This compound + Vinyl Acetate | Pd/C, 80°C, 10h | Vinyl 4-(trifluoromethoxy)benzoate |

Aminolysis and Amidation Reactions

The reaction of this compound with ammonia (B1221849) or primary/secondary amines, known as aminolysis, yields the corresponding amide, 4-(trifluoromethoxy)benzamide. This nucleophilic acyl substitution is significantly promoted by the electron-withdrawing trifluoromethoxy group. Research on similar aryl esters demonstrates that electron-withdrawing groups on the benzene ring are highly beneficial for this reaction, leading to higher yields. acs.orgacs.org

Catalytic methods can further enhance efficiency. Supported gold nanoparticles have been used to catalyze the aminolysis of aryl esters, including those with trifluoromethyl groups, with various amines under relatively mild conditions. acs.orgacs.org The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the more stable amide and release ethanol.

Table 3: Research Findings on Aminolysis of Activated Benzoate Esters

| Ester Substrate (Analogue) | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl 4-(trifluoromethyl)benzoate | Pyrrolidine | 3% Au/Al₂O₃, PhCl, 115°C, 24h | Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone | 92% | acs.org |

Reactivity of the Aryl Ring

The trifluoromethoxy group (-OCF3) and the ethyl carboxylate group (-COOEt) are both electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack. However, they also activate the ring for potential nucleophilic aromatic substitution if a suitable leaving group is present.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is challenging due to the presence of two deactivating groups. The trifluoromethoxy group is strongly deactivating due to its inductive effect (-I effect), although it possesses a weak resonance donating effect (+R effect) from the oxygen's lone pairs. Studies on trifluoromethoxybenzene show it to be an ortho, para-director, with the para product being predominant under kinetic control. masterorganicchemistry.com The ethyl ester group is also deactivating and a meta-director.

Table 4: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOEt | 1 | -I, -R | Deactivating | meta (to C3, C5) |

| -OCF₃ | 4 | -I, +R (net withdrawing) | Deactivating | ortho (to C3, C5) |

Nucleophilic Aromatic Substitution on Activated Systems

While deactivated towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNA), provided a suitable leaving group (e.g., a halide) is present on the ring. pressbooks.pub Both the -OCF3 and -COOEt groups are strongly electron-withdrawing, and they would stabilize the negatively charged intermediate (a Meisenheimer complex) formed during an SNA reaction. pressbooks.pubyoutube.com

For an SNA reaction to occur on a derivative, such as Ethyl 2-chloro-4-(trifluoromethoxy)benzoate, a nucleophile would readily attack the carbon bearing the chlorine atom. The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing groups in the ortho and para positions relative to the leaving group are crucial for stabilizing the anionic intermediate, thus facilitating the substitution. In this context, the fluorine atoms of the trifluoromethoxy group are not displaced; rather, the -OCF3 group as a whole helps to activate the ring for the displacement of another leaving group. fishersci.co.uk

Influence of the Trifluoromethoxy Group on Reactivity

The trifluoromethoxy (OCF₃) group is a unique substituent that profoundly impacts the reactivity of the aromatic ring in this compound. Its effects are a combination of strong electron-withdrawing inductive effects and weak electron-donating resonance effects.

Electronic Effects on Aromatic Reactivity

The trifluoromethoxy group exerts a powerful electron-withdrawing influence primarily through the inductive effect (-I) of the three highly electronegative fluorine atoms. This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution than benzene. For instance, trifluoromethoxybenzene undergoes nitration at a rate up to five times slower than benzene. ambeed.com

The strong electron-withdrawing nature of the OCF₃ group also increases the acidity of the protons on the aromatic ring, an effect that can be transmitted over a distance (long-range effect). smolecule.com This enhanced acidity is a key factor in certain functionalization strategies.

Table 1: Comparison of Electronic Parameters of Selected Substituents

| Substituent | Hammett Parameter (σₚ) | Nature of Effect |

|---|---|---|

| -OCH₃ | -0.27 | Strong donating |

| -CH₃ | -0.17 | Weak donating |

| -Cl | +0.23 | Weak withdrawing |

| -OCF₃ | +0.35 | Moderate withdrawing |

| -CF₃ | +0.54 | Strong withdrawing |

| -NO₂ | +0.78 | Very strong withdrawing |

Data sourced from various studies on substituent effects.

Directed Functionalization Strategies

The electronic properties imparted by the trifluoromethoxy group can be harnessed to direct functionalization at specific positions on the aromatic ring. One of the most effective strategies is deprotonative metalation, also known as directed ortho-metalation.

The OCF₃ group is capable of promoting hydrogen-metal exchange at an adjacent (ortho) position. smolecule.com This is attributed to the increased acidity of the ortho-protons due to the group's inductive effect. Treatment with a strong organometallic base, such as butyllithium, can selectively remove a proton ortho to the trifluoromethoxy group. The resulting organometallic intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the C-2 or C-6 position of the benzoate ring. The trifluoromethoxy group's directing ability in such reactions has been shown to be superior to both the methoxy (B1213986) and trifluoromethyl groups. smolecule.com

Broader strategies in organic synthesis, such as the use of transient directing groups, have enabled the C-H functionalization of various aromatic compounds, including aldehydes and ketones. researchgate.net However, specific applications of this strategy for this compound are not widely documented.

Specific Reaction Mechanisms and Pathways

Intramolecular Rearrangements (e.g., OCF₃-migration)

While intramolecular rearrangements starting directly from this compound are not commonly reported, a significant and closely related transformation is the OCF₃-migration. This rearrangement has been observed in N-aryl-N-(trifluoromethoxy)amine systems, providing valuable insight into the mobility of the trifluoromethoxy group. uni-muenchen.dersc.org

In this two-step process, an N-aryl-N-hydroxylamine is first O-trifluoromethylated. uni-muenchen.de The resulting N-aryl-N-(trifluoromethoxy)amine intermediate, upon heating, undergoes an intramolecular rearrangement where the OCF₃ group migrates from the nitrogen atom to the ortho-position of the aromatic ring, yielding an ortho-trifluoromethoxylated aniline derivative. uni-muenchen.dersc.orgnih.gov

Mechanistic studies suggest that this OCF₃-migration proceeds through a heterolytic cleavage of the N–OCF₃ bond. nih.gov This cleavage forms a short-lived ion pair, which then rapidly recombines to form the C–OCF₃ bond at the aromatic ring. nih.gov The presence of electron-donating groups on the aryl ring can facilitate this rearrangement, allowing it to occur at lower temperatures, which supports the proposed formation of a nitrenium ion intermediate. nih.govnih.gov A detailed protocol for a similar transformation on a methyl 4-(N-hydroxyacetamido)benzoate substrate has been developed, highlighting the synthetic utility of this rearrangement. jove.com

Photochemical Transformations

Specific photochemical studies on this compound are limited. However, the reactivity of analogous compounds provides a basis for predicting potential photochemical transformations. The absorption of light can induce unique reactivity by altering the electronic structure of a molecule. libretexts.org

Research on m-(trifluoromethyl)benzoates has shown that they can undergo photochemical electron transfer. acs.org In the presence of a photosensitizer like N-methylcarbazole, irradiation can lead to the formation of a radical anion, which subsequently fragments, resulting in the reductive cleavage of the acyloxy group. acs.org This suggests that under similar conditions, this compound could potentially undergo deoxygenation or other reductive transformations.

Furthermore, aromatic sulfonate esters have been utilized as "photocages" that release trifluoromethyl radicals upon exposure to visible light. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net This process involves the photolysis of the sulfonate ester to generate the radical. While the subject compound is a carboxylate ester, the principle of using light to induce bond cleavage involving a trifluoromethyl-containing group is relevant. It is plausible that UV irradiation could induce homolytic cleavage of the ester C-O bond or potentially affect the C-O bond of the trifluoromethoxy group itself, leading to radical-based reactions.

Catalytic Transformations Involving the Compound

The ester and trifluoromethoxy-substituted aromatic moieties of this compound are amenable to various catalytic transformations.

Ester Hydrolysis: The most straightforward catalytic reaction is the hydrolysis of the ethyl ester group. This reaction can be catalyzed by either an acid or a base to yield 4-(trifluoromethoxy)benzoic acid and ethanol. smolecule.com The kinetics and mechanism of ester hydrolysis are well-established and can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org

Cross-Coupling Reactions: The aromatic ring of this compound, activated by the trifluoromethoxy group, can potentially participate in transition-metal-catalyzed cross-coupling reactions. Although examples where this compound is the direct substrate are scarce, related compounds show relevant reactivity. For instance, 4-trifluoromethoxyphenylzinc chloride has been used as a coupling partner in cobalt-catalyzed cross-coupling reactions, demonstrating the stability and utility of the 4-(trifluoromethoxy)phenyl moiety in such transformations. uni-muenchen.de Similarly, nickel-catalyzed decarbonylative cross-coupling reactions have been developed for aromatic esters, though they often require a nearby directing group to facilitate the reaction. Palladium-catalyzed reactions are also common for aryl halides and triflates, and it is conceivable that under appropriate conditions, the C-O bond of the trifluoromethoxy group or a derivatized form of the benzoate could be activated for coupling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) is fundamental for identifying the hydrogen atoms within the molecule and determining their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound displays distinct signals corresponding to the ethyl group and the aromatic protons.

The aromatic region is characterized by a 1,4-disubstituted or para-substituted benzene ring pattern. This typically appears as two sets of doublets. Based on data from closely related 4-(trifluoromethoxy)benzoate structures, the protons (H-2, H-6) ortho to the ester group are expected to be deshielded and appear downfield, while the protons (H-3, H-5) ortho to the trifluoromethoxy group appear at a slightly higher field. acs.org

The ethyl ester protons give rise to two characteristic signals: a quartet for the methylene (B1212753) (-OCH₂-) group, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group, due to coupling with the methylene protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~8.09 | Doublet (d) | ~8.9 |

| Aromatic (H-3, H-5) | ~7.27 | Doublet (d) | ~8.8 |

| Ethyl (-OCH₂CH₃) | ~4.42 | Quartet (q) | ~7.1 |

| Ethyl (-OCH₂CH₃) | ~1.42 | Triplet (t) | ~7.1 |

Note: Aromatic proton data is based on the 4-(trifluoromethoxy)benzoate moiety in a similar molecule. acs.org Ethyl group data is based on the analogous compound Ethyl 4-(trifluoromethyl)benzoate. rsc.org

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing information about its chemical environment.

The spectrum for this compound would show signals for the carbonyl carbon of the ester, the aromatic carbons, the carbon of the trifluoromethoxy group, and the two carbons of the ethyl group. The carbon atom of the trifluoromethoxy group (-OCF₃) is readily identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹J_CF). acs.org The aromatic carbons show distinct shifts based on their position relative to the electron-withdrawing ester and trifluoromethoxy substituents. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

|---|---|---|

| Carbonyl (C=O) | ~165.2 | Singlet |

| Aromatic (C-4, attached to -OCF₃) | ~152.8 | Singlet |

| Aromatic (C-2, C-6) | ~131.6 | Singlet |

| Aromatic (C-1, attached to C=O) | ~128.4 | Singlet |

| Aromatic (C-3, C-5) | ~121.6 | Singlet |

| Trifluoromethoxy (-OCF₃) | ~120.0 | Quartet (q) |

| Ethyl (-OCH₂CH₃) | ~61.6 | Singlet |

| Ethyl (-OCH₂CH₃) | ~14.3 | Singlet |

Note: Data for the benzoate and trifluoromethoxy carbons are based on the 4-(trifluoromethoxy)benzoate moiety in a similar molecule. acs.org Ethyl group carbon data is based on the analogous compound Ethyl 4-(trifluoromethyl)benzoate. rsc.org

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to characterize the trifluoromethoxy (-OCF₃) group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong, clear signal. For this compound, the three equivalent fluorine atoms of the -OCF₃ group are expected to produce a single sharp singlet in the proton-decoupled spectrum. The chemical shift is characteristic of the trifluoromethoxy group attached to a phenyl ring. acs.org Studies on trifluoromethoxybenzene and its derivatives show the chemical shift for a para-substituted -OCF₃ group typically falls in the range of -57 to -59 ppm relative to a CFCl₃ standard. acs.orgspectrabase.com

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | ~ -57 to -59 | Singlet (s) |

Note: Data is based on values for trifluoromethoxybenzene and the 4-(trifluoromethoxy)benzoate moiety in a similar molecule. acs.orgspectrabase.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Assignment

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the ethyl group's methylene protons (~4.4 ppm) and methyl protons (~1.4 ppm), confirming their adjacency. It would also show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5), confirming the substitution pattern on the benzene ring. libretexts.orgacs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HSQC spectrum would show cross-peaks linking each proton signal to the signal of the carbon it is attached to. For example, it would connect the aromatic proton signals at ~8.09 ppm and ~7.27 ppm to their respective carbon signals at ~131.6 ppm and ~121.6 ppm. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

Correlations from the aromatic protons (H-2, H-6) to the carbonyl carbon (C=O), confirming the ester linkage to the ring. acs.org

Correlations from the ethyl methylene protons (-OCH₂-) to the carbonyl carbon. acs.org

Correlations from the aromatic protons (H-3, H-5) to the carbon bearing the trifluoromethoxy group (C-4).

Together, these 2D NMR techniques provide a comprehensive and definitive structural elucidation of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

Vibrational Analysis of Characteristic Functional Groups

The IR and Raman spectra of this compound are dominated by vibrations from the ester group, the substituted benzene ring, and the trifluoromethoxy group.

Ester Group Vibrations: The most prominent band in the IR spectrum is the C=O (carbonyl) stretching vibration, which is expected to appear as a strong absorption in the region of 1720-1730 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1300-1100 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions. C-H stretching vibrations of the aromatic protons are found above 3000 cm⁻¹. nih.govresearchgate.net

Trifluoromethoxy Group Vibrations: The -OCF₃ group has very strong and characteristic absorption bands. The C-F stretching vibrations are particularly intense and are expected in the 1280-1100 cm⁻¹ region. researchgate.net The C_aromatic-O stretching vibration associated with this group is also a notable feature. researchgate.net

Ethyl Group Vibrations: The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties are expected in the 2980-2850 cm⁻¹ region. C-H bending vibrations occur at lower frequencies. nih.gov

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch (ethyl) | 2980-2850 | Medium | Medium |

| C=O Stretch (ester) | 1730-1720 | Strong | Medium |

| Aromatic C=C Stretch | 1610-1580 | Medium | Strong |

| Aromatic C=C Stretch | 1500-1450 | Medium | Medium |

| C-F Stretches (-OCF₃) | 1280-1100 | Very Strong | Medium-Weak |

| C-O Stretch (ester) | 1300-1100 | Strong | Medium |

Note: Frequencies and intensities are general predictions based on data for substituted benzoates and compounds containing trifluoromethoxy groups. nih.govresearchgate.netresearchgate.net

Conformational Studies via Vibrational Modes

The conformational landscape of esters like this compound is influenced by the orientation of the ester group relative to the aromatic ring. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecule's structural dynamics.

Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental spectra to assign vibrational modes and understand conformational preferences. For related molecules like ethyl benzoate, studies have focused on the E and Z conformations, where electron-withdrawing groups can influence the energetic favorability of each conformer. acs.org The analysis of vibrational frequencies, particularly those associated with the carbonyl (C=O) stretching, C-O stretching, and the modes of the trifluoromethoxy group and the benzene ring, allows for a detailed conformational assignment. scholarsresearchlibrary.com In similar aromatic esters, the bond lengths and angles within the benzene ring are sensitive indicators of substituent interactions. scholarsresearchlibrary.com For instance, the C-H stretching vibrations of the phenyl ring are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za

Table 1: Selected Vibrational Modes for Related Aromatic Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the phenyl group. scielo.org.za |

| Aliphatic C-H Stretch | 3000 - 2850 | From the ethyl group. |

| Carbonyl (C=O) Stretch | 1750 - 1715 | Sensitive to electronic and steric effects. |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Associated with the ester linkage. |

| C-F Stretch (CF₃ group) | 1300 - 1100 | Typically strong absorptions. |

Note: Specific frequencies for this compound require dedicated experimental and computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing information about its aromatic chromophore and how it interacts with its environment.

Electronic Transitions and Aromatic Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring, which acts as the primary chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the 200-280 nm range. The presence of the ester and trifluoromethoxy substituents on the phenyl ring influences the energy of these transitions, which are generally of the π → π* type. For a related compound, ethyl 4-(dimethylamino)benzoate, a strong absorption is observed at 310.25 nm in ethanol, which is attributed to an intramolecular charge transfer (ICT) transition. photochemcad.com The trifluoromethoxy group, being electron-withdrawing, is expected to modulate the electronic properties of the benzene ring, affecting the absorption maximum (λmax) and molar absorptivity (ε).

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. weebly.com This phenomenon arises from the differential solvation of the ground and excited states of the molecule. researchgate.net By measuring the UV-Vis absorption spectra in a range of solvents with varying polarities, one can probe the nature of the electronic transitions. researchgate.net

A bathochromic (red) shift in the absorption maximum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state, suggesting a transition with charge-transfer character. researchgate.netunimi.it Conversely, a hypsochromic (blue) shift suggests the ground state is more stabilized by polar solvents. The study of solvatochromic shifts can provide valuable information about the change in dipole moment upon electronic excitation. researchgate.netresearchgate.net For fluorescein (B123965) and its derivatives, changes in the absorption bands with solvent type are rationalized using solvatochromic parameters like hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) abilities.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₉F₃O₂), the molecular weight is approximately 234.17 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For ethyl esters of benzoic acids, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃).

Table 2: Predicted Key Fragmentation Ions for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₀H₉F₃O₂]⁺• | 234 | Molecular Ion (M⁺•) |

| [M - C₂H₅]⁺ | 205 | Loss of the ethyl radical |

| [M - OC₂H₅]⁺ | 189 | Loss of the ethoxy radical, forming the 4-(trifluoromethoxy)benzoyl cation |

| [C₇H₄F₃O]⁺ | 175 | Characteristic fragment from trifluoromethyl-substituted benzoic acids. nih.govnist.gov |

| [C₆H₄F₃]⁺ | 145 | Loss of CO from the benzoyl cation. nih.gov |

Note: The NIST Mass Spectrometry Data Center provides fragmentation data for related compounds, which can be used to predict the behavior of this compound. nih.govnist.govnist.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, analysis of closely related compounds provides valuable insights. For example, the crystal structure of ethyl 4-(3-chlorobenzamido)benzoate was determined to be in the triclinic space group P-1. eurjchem.com Similarly, the structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate crystallizes in the monoclinic system with space group P21/n. researchgate.net These studies reveal how molecules pack in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. researchgate.netresearchgate.net Hirshfeld surface analysis is often used to visualize and quantify these intermolecular interactions. iucr.org

Electron Paramagnetic Resonance (EPR) for Radical Intermediates (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. springernature.com EPR is not applicable to the direct study of the diamagnetic ground state of this compound.

However, EPR could be relevant if the molecule is involved in reactions that generate radical intermediates. For instance, if this compound were to undergo a reaction involving single-electron transfer, the resulting radical anion or cation could be characterized by EPR. figshare.com The technique is highly sensitive for probing the electronic and geometric structure of paramagnetic species. springernature.comnih.gov In such cases, EPR spectroscopy would provide information about the distribution of the unpaired electron spin density within the radical, offering insights into the reaction mechanism.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. tandfonline.combohrium.com Methods like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), are frequently used to model molecular geometries, electronic structures, and other key parameters with high accuracy. bohrium.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For Ethyl 4-(trifluoromethoxy)benzoate, the process would identify the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state.

It is expected that the benzene (B151609) ring is largely planar. The ester group (-COOC2H5) and the trifluoromethoxy group (-OCF3) attached to it will have specific spatial orientations. Conformational analysis would reveal that the most stable conformer likely has the carbonyl group and the benzene ring in the same plane to maximize resonance stabilization. The orientation of the ethyl group and the trifluoromethoxy group relative to the benzene ring would be determined by minimizing steric hindrance. Computational studies on similar aromatic esters confirm that planar geometries are generally favored. tandfonline.com

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the ester and trifluoromethoxy groups, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms. Studies on analogous compounds like ethyl 4-(trifluoromethyl)benzoate have used MEP shifts to correlate with reactivity in electrophilic aromatic substitutions.

Table 1: Conceptual Quantum Chemical Descriptors derived from HOMO-LUMO Energies (Note: The following values are illustrative for a related substituted benzoate (B1203000) and not specific experimental values for this compound)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Dipole Moments and Polarizability Studies

The dipole moment and polarizability are crucial properties that govern intermolecular interactions and the response of a molecule to an external electric field.

Polarizability : Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with trifluoromethyl or trifluoromethoxy groups often exhibit significant polarizability due to the presence of the highly electronegative fluorine atoms. DFT calculations can provide values for the mean polarizability (α) and the anisotropy of polarizability (Δα), which are important for understanding non-linear optical (NLO) properties. nih.gov

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. bohrium.com For this compound, NBO analysis would reveal several key interactions:

Intramolecular Charge Transfer : It would quantify the delocalization of electron density from the lone pairs of the ester and ether oxygen atoms into the antibonding orbitals of the aromatic ring (π*).

Atomic Charges : NBO provides a chemically intuitive picture of the net charges on each atom, confirming the electron-withdrawing effects of the ester and trifluoromethoxy groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing transition states. This is particularly valuable for understanding reactions involving the functionalization of the -OCF3 group.

Transition State Characterization

Studies on the intramolecular C-H trifluoromethoxylation of related N-aryl-N-(trifluoromethoxy)amides provide a model for how the -OCF3 group can participate in reactions. DFT calculations, specifically using the M06-2X functional, have been employed to investigate the mechanism of OCF3 migration.

The findings suggest that the reaction does not occur in a single step but proceeds through a stepwise mechanism. The key computationally characterized step is the heterolytic cleavage of the N–OCF3 bond to form a short-lived ion pair intermediate. The transition state for this bond cleavage (TS1) was computationally modeled, and its activation free energy was calculated. In one study, the activation free energy for this step was found to be 27.6 kcal/mol, a value that is consistent with the experimental conditions required for the reaction (80 °C). This computational result strongly supports a mechanism involving an ionic intermediate, where the rate of recombination is much faster than any intermolecular transfer, as confirmed by crossover experiments.

Such computational characterization of transition states is vital for confirming proposed reaction mechanisms and for designing new synthetic methodologies involving the trifluoromethoxy group.

Energy Profiles of Chemical Transformations

Detailed energy profiles for specific chemical transformations of this compound are not extensively documented in dedicated studies. However, the reactivity of the substituted benzene ring can be understood by analogy with computational studies on similar aromatic compounds. Theoretical evaluations of reaction mechanisms and the characterization of reactivities for organic molecules are well-established. For instance, methods like transition state theory computations have been used to evaluate the barrier heights for electrophilic substitutions on a variety of monosubstituted benzenes. nih.gov Such studies provide a framework for predicting the regioselectivity and reaction rates for transformations involving the aromatic ring of this compound.

Furthermore, computational investigations into the mechanism of OCF3-migration in related N-(hetero)aryl-N-(trifluoromethoxy)acetamide systems have been performed. These studies, which examine the heterolytic cleavage of the N-OCF3 bond and the subsequent recombination of the ion pair, offer valuable insights into the potential reactivity and stability of the trifluoromethoxy group itself. rsc.org While not directly on this compound, these findings suggest that transformations involving the C-O bond of the trifluoromethoxy group would likely proceed through high-energy intermediates.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial for establishing correlations between the chemical structure of a molecule and its reactivity or physical properties. For benzoate esters, these relationships can provide predictive models for various chemical behaviors.

A key aspect of QSAR/QSPR studies is the use of molecular descriptors, which can be derived from computational chemistry. For a series of substituted alkyl benzoates, including the structurally similar ethyl 4-(trifluoromethyl)benzoate, theoretical reactivity parameters and quantum chemistry computations have been employed to understand structure-reactivity relationships. nih.gov One such approach involves the calculation of atomic charges and correlating them with experimental data, such as infrared frequency shifts induced by hydrogen bonding. nih.gov

For ethyl 4-(trifluoromethyl)benzoate, the following atomic charges on the carbonyl oxygen have been calculated using different methods:

| Calculation Method | Charge on Carbonyl Oxygen (e) |

| Hirshfeld | -0.2851 |

| CM5 | -0.3353 |

| NPA | -0.6285 |

| Data sourced from a mini-review on structure-reactivity relationships for aromatic molecules. nih.gov |

These calculated charges show a coherent correlation with experimental hydrogen bond-induced IR frequency shifts (Δν(OH)exp), demonstrating the utility of computational descriptors in predicting intermolecular interactions. nih.gov The electron-withdrawing nature of the trifluoromethoxy group is expected to influence the atomic charges and, consequently, the reactivity of this compound in a similar manner to the trifluoromethyl group.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be correlated with experimental spectra to validate both the theoretical models and the experimental assignments.

Experimental spectroscopic data for this compound's close analog, ethyl 4-(trifluoromethyl)benzoate, is available in public databases, including 13C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra. nih.govnist.gov Theoretical calculations, often employing Density Functional Theory (DFT), can predict these spectra. For instance, DFT calculations have been successfully used to study the molecular structure and vibrational spectra of other benzoate esters like Ethyl 4-dimethylaminobenzoate. radomir.com.pl In such studies, the calculated vibrational frequencies and NMR chemical shifts are compared with experimental values, often showing good agreement. radomir.com.pl

The correlation between theoretical parameters and experimental spectroscopic data is a powerful tool. For example, a study on a series of substituted alkyl benzoates established a linear correlation between the calculated atomic charges on the carbonyl oxygen and the experimentally observed IR frequency shifts upon hydrogen bonding with phenol (B47542). nih.gov For ethyl 4-(trifluoromethyl)benzoate, the experimental Δν(OH)exp was 67 cm⁻¹, which aligns with the trend predicted by the calculated charges. nih.gov

Furthermore, DFT and Time-Dependent DFT (TD-DFT) are used to predict the optical properties of related molecules, such as pyranylidene/trifluoromethylbenzoic acid-based chromophores, providing insights into their electronic transitions and absorption spectra. unizar.es A similar approach could be applied to this compound to understand its UV-Vis absorption characteristics.

Molecular Dynamics Simulations for Solution Behavior (if relevant)

While no specific molecular dynamics (MD) simulations for this compound in solution were found in the reviewed literature, this computational technique is highly relevant for understanding its behavior in a condensed phase. MD simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics, solvation, and intermolecular interactions.

For flexible molecules like benzoate esters, MD simulations can explore the conformational landscape and the stability of different rotamers. This methodology has been applied to other complex organic molecules to understand their dynamic behavior. researchgate.net For example, MD simulations have been used to study the interaction and adsorption of other novel N-heterocyclic organic compounds on surfaces, which is crucial for applications like corrosion inhibition. researchgate.net Similarly, MD simulations have been employed to study the binding of germacrone (B1671451) derivatives, which include a benzoate moiety, to biological targets. oncotarget.com

An MD simulation of this compound in various solvents could elucidate how the solvent interacts with the ester and trifluoromethoxy functional groups, providing a molecular-level understanding of its solubility and solution-phase structure.

Role As a Versatile Synthetic Building Block and Intermediate

Precursor in the Synthesis of Other Fluorinated Aromatics

The trifluoromethoxy (-OCF₃) group is of profound importance in the life sciences and materials science due to its high electronegativity and lipophilicity. google.com Synthesizing aromatic compounds bearing this group can be challenging, positioning Ethyl 4-(trifluoromethoxy)benzoate as a key starting material. google.com

Researchers have developed various protocols for the synthesis of complex trifluoromethoxylated aromatic compounds. For instance, methods for the ortho-trifluoromethoxylation of aniline (B41778) derivatives have been established, highlighting the intricate strategies required to introduce the -OCF₃ group onto an aromatic ring. google.com While these methods build complex anilines from simpler precursors, this compound serves as a readily available scaffold containing the pre-installed, valuable 4-(trifluoromethoxy)phenyl core.

Its ester group can be chemically modified through reactions such as hydrolysis to the corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid, or reduction to an alcohol. These derivatives are themselves critical intermediates. The parent acid, for example, can be converted to the corresponding benzoyl chloride, which is a key reagent in esterification reactions to produce more complex molecules, such as those used in liquid crystal synthesis. The versatility of the ester allows chemists to leverage the unique properties of the trifluoromethoxy group while building more elaborate fluorinated aromatic structures for diverse applications. researchgate.netacs.org

Utility in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. While direct, large-scale applications of this compound in heterocyclic synthesis are not widely documented in prominent literature, its structural motifs are found in related synthetic strategies. For example, similar fluorinated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are extensively used to create a variety of CF₃-containing heterocycles, including pyrans, piperidines, and pyrazoles. acs.org

The conversion of this compound into more reactive intermediates is a plausible route for its use in forming heterocyclic rings. For instance, hydrolysis to 4-(trifluoromethoxy)benzoic acid and subsequent conversion to the acid chloride could enable its use in acylation reactions to build heterocycles. Another potential pathway involves the synthesis of a thioamide derivative from the benzoate (B1203000), which could then undergo condensation with other reagents to form thiazole (B1198619) rings, a strategy demonstrated with related fluorinated benzoates. researchgate.net Furthermore, the synthesis of isocoumarins, a class of oxygen-containing heterocycles, has been achieved from ortho-alkynyl benzoates, suggesting that a suitably modified derivative of this compound could potentially serve as a precursor in similar cyclization reactions. acs.org

Intermediate for Functional Materials Chemistry

The unique electronic properties and stability conferred by the trifluoromethoxy group make this compound and its derivatives highly attractive for the field of functional materials chemistry.

The 4-(trifluoromethoxy)benzoate core is a key component in the design of advanced liquid crystal (LC) materials, particularly those intended for use in the infrared region. Molecules for these applications require a rigid core and specific electronic properties, which the trifluoromethoxy group helps to provide.

Researchers have synthesized series of liquid crystalline compounds based on cores like 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy)benzoate. The synthesis often involves the esterification of a phenol (B47542) derivative with 4-(trifluoromethoxy)benzoyl chloride, which is derived from the corresponding benzoic acid. The presence of the -OCF₃ group is critical for tuning the mesomorphic (liquid crystalline phases) and optical properties of these materials.

Table 1: Influence of Core Structure on Mesomorphic Properties of Benzoate-Based Liquid Crystals

| Compound Core Structure | Phase Transition Temperatures (°C) | Reference |

|---|---|---|

| 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy)benzoate | Cr 126.8 N 235.1 Iso | |

| 4-((4-(trifluoromethoxy)phenyl)ethynyl)phenyl 4-(trifluoromethoxy)benzoate | Cr 136.2 N 240.1 Iso |

This compound serves as a precursor for monomers used in the production of specialty polymers and coatings. The incorporation of fluorinated groups like -OCF₃ into polymers can significantly enhance their performance characteristics, including thermal stability, chemical resistance, and surface properties (e.g., hydrophobicity). researchgate.net While direct polymerization of the benzoate is uncommon, it can be chemically modified to produce functional monomers. For example, reduction of the ester to a benzyl (B1604629) alcohol or conversion to other functional groups can create polymerizable species for inclusion in polyesters, polyacrylates, or other polymer systems. The resulting fluorinated polymers have potential applications in high-performance coatings, advanced composites, and specialized electronic materials. researchgate.net

In the cutting-edge field of renewable energy, derivatives of this compound play a role in improving the efficiency and stability of perovskite solar cells (PSCs). The parent acid, 4-(trifluoromethoxy)benzoic acid (4-TFMBA), obtained by hydrolysis of the ethyl ester, is used to create self-assembled monolayers (SAMs) that modify the interfaces within the solar cell device. These SAMs can passivate defects at the perovskite surface, reduce non-radiative recombination, and improve charge extraction, leading to higher power conversion efficiency (PCE).

Table 2: Performance of Perovskite Solar Cells (PSCs) with Benzoic Acid Derivative Treatments

| SAM Treatment | Power Conversion Efficiency (PCE) | Key Observation | Reference |

|---|---|---|---|

| 4-chlorobenzoic acid | 21.35% | Efficient device performance on TiO₂ substrate. | |

| 4-(trifluoromethyl)benzoic acid | 18.67% | Significant decrease in defects and non-radiative recombination. | |

| 4-nitrobenzoic acid | 1.01% | Strong electron-withdrawing group led to very inefficient device. |

Applications in Advanced Organic Synthesis Methodologies

This compound and its parent structures are central to the development and application of modern synthetic methods, particularly those involving fluorination. The creation of the C-OCF₃ bond is a significant challenge in organic synthesis, and various advanced methods have been developed to achieve this transformation. google.com

These methods include:

Electrophilic Trifluoromethylation Reagents: The use of reagents like Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) to introduce trifluoromethyl or related groups onto aromatic systems. google.com

Nucleophilic Trifluoromethoxylation: The development of OCF₃-transfer agents that can act as nucleophiles, although these are often challenging to handle.

Multi-step Sequences: Classical approaches often involve multi-step sequences starting from phenols, which are converted into trifluoromethyl ethers via intermediates like chlorothionoformates or fluoroformates.

Furthermore, derivatives of this compound are used as substrates in novel reaction development. For instance, a recent study on diiodotrifluoromethoxylation used a benzoate derivative to explore new methods for installing both iodine and a trifluoromethoxy group across an alkyne. These applications underscore the compound's role not just as a building block for products, but also as a tool for advancing the frontiers of synthetic chemistry.

Future Directions in Research on Ethyl 4 Trifluoromethoxy Benzoate

Development of Novel and Sustainable Synthetic Routes

While classical methods like Fischer esterification of 4-(trifluoromethoxy)benzoic acid can produce Ethyl 4-(trifluoromethoxy)benzoate, future research will likely focus on more efficient, sustainable, and scalable synthetic strategies. The development of trifluoromethoxylation reagents has been a significant area of research, and applying these modern methods represents a key future direction. mdpi.com

Key Research Objectives:

Late-Stage Trifluoromethoxylation: Developing methods for the direct trifluoromethoxylation of ethyl benzoate (B1203000) or related precursors would be highly valuable, allowing for rapid access to derivatives. This could involve exploring advanced reagents that operate under mild conditions.

Catalytic Approaches: Investigating novel catalytic systems, potentially involving transition metals like silver or copper, could lead to more efficient and selective syntheses. acs.org For instance, adapting protocols used for other trifluoromethylations or related halogenations could prove fruitful.

Flow Chemistry and Process Optimization: For industrial-scale production, moving from batch processing to continuous flow reactors can offer improved safety, consistency, and throughput. Research into optimizing reaction parameters such as temperature, pressure, and catalyst loading in a flow setup is a logical next step.

Biocatalytic Synthesis: The use of enzymes for esterification or for the synthesis of the 4-(trifluoromethoxy)benzoic acid precursor could offer a green and highly selective alternative to traditional chemical methods.

Exploration of Under-explored Chemical Transformations

The chemical reactivity of this compound is largely centered around the ester functionality and the aromatic ring. However, many potential transformations remain unexplored. Future work should aim to utilize this compound as a versatile building block for more complex molecular architectures.

Potential Areas of Exploration:

Derivatization of the Aromatic Ring: The electron-withdrawing nature of the -OCF₃ group and the ester directs chemistry at the aromatic ring. Systematic studies of electrophilic and nucleophilic aromatic substitution reactions would enable the synthesis of a library of di- and tri-substituted derivatives with diverse functionalities.

Cross-Coupling Reactions: Using the aromatic ring of this compound (or a halogenated version thereof) as a scaffold in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) would enable the construction of complex molecules, such as biaryls or other conjugated systems.

Transformations of the Ester Group: Beyond simple hydrolysis or transesterification, the ester can be reduced to an alcohol, converted to an amide, or used to initiate polymerization. smolecule.com Each of these transformations opens up a new class of derivatives with distinct properties and potential applications.

Multicomponent Reactions: Employing this compound or its derivatives in one-pot, multicomponent reactions could provide rapid access to complex heterocyclic structures, similar to strategies used with related fluorinated building blocks. researchgate.net

Advanced Characterization of Electronic and Structural Dynamics

A deep understanding of the fundamental properties of this compound is crucial for its rational application. The trifluoromethoxy group is known to be a strong electron-withdrawing group with high lipophilicity, but its precise influence on the electronic structure, conformation, and intermolecular interactions of the host molecule warrants further detailed investigation.

Recommended Research Approaches:

Spectroscopic Analysis: Comprehensive characterization using advanced spectroscopic techniques, including 19F NMR to probe the local environment of the OCF₃ group, and two-dimensional NMR techniques to elucidate spatial relationships. Photophysical studies, including UV-Vis absorption and fluorescence spectroscopy, will be essential to understand its electronic transitions and excited-state properties, drawing parallels with studies on similar aromatic esters. photochemcad.com

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular packing. This is fundamental for understanding its use in crystalline materials like MOFs.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like the electrostatic potential surface and frontier molecular orbitals. semanticscholar.org

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could be employed to study the dynamics of the molecule's excited states on femtosecond to nanosecond timescales, providing insight into its potential for photochemical applications.

Integration into Supramolecular Assemblies and Nanomaterials

The unique combination of a rigid aromatic core and a functional ester group, modified by the lipophilic and electronically distinct -OCF₃ substituent, makes this compound an attractive candidate for the construction of functional supramolecular systems and nanomaterials.

Future Research Trajectories:

Metal-Organic Frameworks (MOFs): The corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid, can serve as an organic linker for the synthesis of MOFs. researchgate.net The -OCF₃ group can tune the pore environment, affecting gas sorption selectivity, catalytic activity, or sensing capabilities. Research could focus on synthesizing and characterizing new MOFs with this linker.

Liquid Crystals: The rod-like shape of the molecule suggests potential applications in liquid crystals. By modifying the structure, for example, by extending the molecular axis, it may be possible to design new liquid crystalline materials whose phase behavior is influenced by the unique steric and electronic effects of the -OCF₃ group.

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form SAMs on various surfaces. The trifluoromethoxy group at the exposed interface would create a surface with low energy and high hydrophobicity, useful for applications in coatings and electronics.

Supramolecular Nanoparticles: The amphiphilic or hydrophobic nature of this compound could be exploited to form self-assembling supramolecular nanoparticles in aqueous environments, potentially for applications in encapsulation and delivery. google.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The most rapid and insightful progress will be achieved by combining experimental synthesis and characterization with computational modeling. This synergistic approach allows for the prediction of properties and reactivity, guiding experimental design and saving significant time and resources. nih.gov

Integrated Research Strategies:

Predictive Modeling for Synthesis: Computational tools can help predict the outcome of chemical reactions, optimize conditions, and suggest novel synthetic pathways.

Structure-Property Relationship Elucidation: Combining experimental data from spectroscopy and crystallography with computational analysis (e.g., DFT, molecular dynamics) can provide a comprehensive understanding of how the molecule's structure dictates its function. semanticscholar.orgacs.org For example, molecular docking simulations could predict the binding of derivatives in biological targets, guiding medicinal chemistry efforts.

Designing Functional Materials: Computational screening can be used to predict the properties of hypothetical MOFs or polymers incorporating the 4-(trifluoromethoxy)benzoate unit before attempting their synthesis. Molecular dynamics simulations can model the behavior of these materials, such as their stability or their interaction with guest molecules.

Q & A

Basic Research Questions